molecular formula C5H2Cl2N2O3 B1321984 2,5-Dichloro-4-nitropyridine 1-oxide CAS No. 405230-81-1

2,5-Dichloro-4-nitropyridine 1-oxide

Cat. No.: B1321984
CAS No.: 405230-81-1
M. Wt: 208.98 g/mol
InChI Key: XXLFCBBWDXLUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C5H2Cl2N2O3 and its molecular weight is 208.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

2,5-Dichloro-4-nitropyridine 1-oxide has been studied for its crystal structure. Similar compounds, like 2-Bromo-4-nitropyridine N-oxide, demonstrate orthorhombic space groups with molecules linked into pairs by hydrogen bonds, forming layers held together by van der Waals contacts. These studies help in understanding molecular arrangement and intermolecular interactions (Hanuza et al., 2002).

Synthesis and Characterization

Research into similar nitropyridines, such as 2,4,6-Trinitropyridine, has advanced the understanding of nitropyridine synthesis. These substances are characterized by various analytical methods, providing insights into their physical, thermal, and explosive properties (Licht & Ritter, 1988).

Molecular Complexation and Chemical Reactions

Studies on molecular complexes of nitropyridine N-oxides reveal that complexation with various acceptors activates the nitro group for nucleophilic replacement, indicating potential applications in chemical synthesis and reaction mechanisms (Nizhnik et al., 2008).

Molecular Structure Determination

Research on the molecular structures of various nitropyridine N-oxides, including 4-nitropyridine N-oxide, contributes to the understanding of structural parameters crucial for the design of new materials and drugs (Chiang & Song, 1983).

Nonlinear Optics Characterization

Studies on related compounds like 3‐methyl‐4‐nitropyridine‐1‐oxide, which show high optical nonlinear behavior, particularly for second‐harmonic generation, are crucial for developing new optical materials [(Andreazza et al., 1990)](https://consensus.app/papers/growth-3‐methyl‐4‐nitropyridine‐1‐oxide-crystals-andreazza/76565b15d05c5d14a0b97551d8b9ee17/?utm_source=chatgpt).

Hydrogen Bonding and Solvent Interaction

The use of nitropyridine N-oxides, such as 4-nitropyridine N-oxide, as solvatochromic indicators for assessing the hydrogen-bond donor ability of solvents, is another area of interest. This research has implications for understanding solvent interactions in various chemical processes (Lagalante et al., 1996).

Electron Spin Resonance and Spectra Analysis

The study of the electron spin resonance and electronic spectra of the anion radicals of 4-nitropyridine and 4-nitropyridine 1-oxide contributes to the understanding of spin densities and electronic structures of these compounds, which is fundamental in the field of physical chemistry (Itoh et al., 1963).

Molecular Complexation in Nonlinear Optics

Research into the molecular complexation of nitropyridine N-oxides for nonlinear optical behavior is significant for the development of new materials with specific optical properties. This research provides a basis for the design of advanced materials in optics and electronics (Muthuraman et al., 2001).

Photochemical Processes

Investigations into the primary photochemical processes of 4-nitropyridine N-oxide, including its photochemical behavior in different solutions, have contributed to a deeper understanding of photochemistry, relevant for fields such as photophysics and photochemical synthesis (Hata et al., 1972).

Chemical Reactivity and Derivative Preparation

Research on the reactivity of 4-nitropyridine-N-oxide, particularly for the preparation of substituted derivatives, is crucial for synthetic chemistry, providing a method to obtain various pyridine derivatives with potential applications in pharmaceuticals and material science (Hertog & Combe, 2010)

Safety and Hazards

The safety data sheet (SDS) for 2,5-Dichloro-4-nitropyridine 1-oxide recommends avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions, which are crucial for its biochemical activity . These interactions involve the nitro group and the N-oxide group, which can form hydrogen bonds, halogen bonds, and coordination bonds with other biomolecules

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form π-hole interactions allows it to modulate cellular functions by interacting with key biomolecules involved in these processes . For example, it can influence the activity of enzymes and proteins that regulate gene expression and metabolic pathways, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form specific binding interactions with biomolecules. The compound’s nitro and N-oxide groups are critical for these interactions, allowing it to act as an enzyme inhibitor or activator . These interactions can lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects. The compound’s ability to participate in π-hole interactions further enhances its molecular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound’s ability to participate in π-hole interactions allows it to modulate these pathways, influencing overall metabolic activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form specific binding interactions allows it to be transported to various cellular compartments, where it can exert its biochemical effects. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in biomedical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical activity The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus or mitochondria

Properties

IUPAC Name

2,5-dichloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFCBBWDXLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624366
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-81-1
Record name 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., 30% oleum (13 mL) is added slowly to fuming HNO3 (22 mL) and the resulting mixture is added slowly to the solution of 2,5-dichloro-pyridine 1-oxide (5.2 g, 31 mmol) in concentrated H2SO4. After addition, the reaction mixture is warmed to room temperature over 1 hr. then heated to 80° C. for 2 hr. After cooling to room temperature, the mixture is poured into ice (120 g) and precipitate is formed gradually. The solid is collected by filtration and washed with water. The product is obtained as yellow solid. 1H NMR (CDC3) δ 8.46 (s, 1H), 8.25 (s, 1H).
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-nitropyridine 1-oxide
Reactant of Route 2
2,5-Dichloro-4-nitropyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-4-nitropyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-4-nitropyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-4-nitropyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-4-nitropyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.